molecular formula C17H14O2 B2404885 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one CAS No. 181511-71-7

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2404885
CAS No.: 181511-71-7
M. Wt: 250.297
InChI Key: AWXJBGPSGPZWGA-UHFFFAOYSA-N
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Description

3-(1-Phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one is a synthetic chromenone derivative characterized by a spirocyclic cyclopropane ring fused to the chromen-4-one core. The spirocyclopropyl group introduces significant steric and electronic effects, distinguishing it from simpler chromenone analogs. The compound's molecular weight is 268.28 g/mol (C₁₇H₁₃FO₂), with a predicted density of 1.32 g/cm³ and boiling point of 405.7°C, indicating moderate volatility and stability .

Properties

IUPAC Name

2'-phenylspiro[2H-chromene-3,1'-cyclopropane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-16-13-8-4-5-9-15(13)19-11-17(16)10-14(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXJBGPSGPZWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one typically involves the formation of the spirocyclopropyl moiety and its subsequent attachment to the chromenone core. One common method involves the cyclopropanation of a suitable precursor, followed by a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives with altered biological activities.

Scientific Research Applications

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

    Industry: The compound’s properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Chromen-4-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source
3-(1-Phenylspirocyclopropyl)-chromen-4-one Spirocyclopropyl, phenyl 268.28 High lipophilicity, synthetic
5,7-Dihydroxy-3-(4-hydroxybenzyl)-chromen-4-one 5,7-Dihydroxy, 4-hydroxybenzyl 302.27 (C₁₆H₁₂O₅) Antioxidant, natural origin
7-Hydroxy-2-(4-hydroxyphenyl)-chromen-4-one 7-Hydroxy, 4-hydroxyphenyl 256.25 (C₁₅H₁₂O₄) Anticancer (Robinia pseudoacacia)
5,8-Dihydroxy-2-(4-hydroxyphenyl)-chromen-4-one 5,8-Dihydroxy, 4-hydroxyphenyl 272.25 (C₁₅H₁₂O₅) Antitumor potential
7-Hydroxy-2,2,8-trimethyl-chromen-4-one 7-Hydroxy, 2,2,8-trimethyl 206.24 (C₁₂H₁₄O₃) Kinase inhibition (virtual screening)

Key Observations :

  • Hydroxylation : Hydroxyl groups (e.g., 5,7-dihydroxy in ) enhance water solubility and antioxidant activity via radical scavenging but may reduce membrane permeability.
  • Spirocyclic vs.
  • Aromatic Diversity : Fluorophenyl (e.g., ) or nitrobenzylidene (e.g., ) substituents introduce electron-withdrawing effects, which may modulate electronic interactions in receptor binding.

Key Findings :

  • Antitumor Activity : Hydroxylated derivatives (e.g., ) show direct anticancer effects, likely due to interactions with DNA topoisomerases or redox cycling.
  • Synthetic Derivatives : Fluorinated or spirocyclic analogs (e.g., ) are often designed for targeted therapies (e.g., kinase inhibition) but may face challenges in bioavailability due to higher molecular weights (>500 g/mol).

Biological Activity

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound belonging to the chromenone class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C17_{17}H14_{14}O2_{2}
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 181511-71-7

Synthesis

The synthesis of this compound typically involves:

  • Formation of the spirocyclic structure through cyclopropanation.
  • Condensation and cyclization reactions under controlled conditions using strong bases like sodium hydride and solvents such as dimethylformamide (DMF) .

Antimicrobial Properties

Research indicates that compounds within the chromenone class exhibit significant antimicrobial activity. The unique spirocyclic structure of this compound enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the inhibition of specific enzymes and disruption of cellular processes critical for cancer cell survival .

The biological effects of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound interacts with enzymes involved in key metabolic pathways.
  • Disruption of Cellular Processes : It may interfere with cell cycle progression and induce apoptosis.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of various chromenone derivatives, including this compound. Results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL.
    CompoundConcentration (µg/mL)Zone of Inhibition (mm)
    Test Compound1015
    Control1012
  • Anticancer Activity Assessment :
    In vitro studies on cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    580
    1050
    2030

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one?

Answer:
The synthesis of chromen-4-one derivatives typically involves multi-step protocols with careful optimization of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for cyclization steps to stabilize intermediates .
  • Temperature control : Reactions often proceed at 60–100°C to balance reaction rate and byproduct formation .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) are used to facilitate spirocyclopropyl formation .
    Key validation steps include HPLC purity analysis (>95%) and NMR spectroscopy to confirm regioselectivity .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with HMBC correlations resolving spirocyclic connectivity .
  • X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and validates the spirocyclopropyl geometry .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) .

Advanced: How can X-ray crystallography resolve contradictions between spectroscopic data and computational models?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological steps include:

  • Data collection : High-resolution (<1.0 Å) datasets at low temperatures (e.g., 100 K) reduce thermal motion artifacts .
  • Software refinement : SHELXL’s TWIN/BASF commands model twinning or disorder, while WinGX visualizes electron density maps to validate atom placement .
  • Comparative analysis : Overlay crystallographic data with DFT-optimized structures to identify steric or electronic mismatches .

Advanced: What experimental strategies mitigate challenges in bioactivity assays for this compound?

Answer:
To address low solubility or non-specific binding:

  • Vehicle optimization : Use DMSO/cremophor EL mixtures (<0.1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Targeted assays : Employ SPR (surface plasmon resonance) or microscale thermophoresis to quantify binding affinities (KD) for specific proteins .
  • Metabolic stability : Pre-incubate with liver microsomes and monitor degradation via LC-MS to adjust dosing regimens .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:
Key methodological considerations:

  • Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or chromenone moieties to probe electronic effects .
  • Biological testing : Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens to correlate substituents with ADMET properties .
  • Data analysis : Apply multivariate regression models (e.g., CoMFA) to link structural descriptors (logP, polar surface area) with bioactivity .

Advanced: How to address discrepancies in biological activity across similar chromen-4-one derivatives?

Answer:
Contradictions may stem from stereochemical or conformational differences:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers and test their individual activities .
  • Conformational analysis : Perform molecular dynamics simulations to assess flexibility of the spirocyclopropyl group and its impact on target binding .
  • Crystallographic benchmarking : Compare bioactive and inactive derivatives using SHELX-refined structures to identify critical pharmacophoric features .

Methodological: What protocols ensure compound stability during storage and handling?

Answer:

  • Storage : Lyophilize the compound and store at -20°C under argon to prevent oxidation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition .
  • Handling : Use amber glass vials to minimize light-induced degradation, especially for the chromen-4-one core .

Methodological: How to validate computational docking predictions for this compound’s targets?

Answer:

  • Crystallographic validation : Co-crystallize the compound with its target protein and refine the structure using SHELXPRO to confirm binding poses .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) at predicted binding residues and measure activity shifts via IC₅₀ assays .
  • Ensemble docking : Incorporate multiple protein conformations (e.g., from MD simulations) to account for induced-fit effects .

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